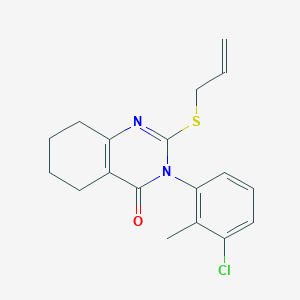

3-(3-chloro-2-methylphenyl)-2-(prop-2-en-1-ylsulfanyl)-3,4,5,6,7,8-hexahydroquinazolin-4-one

Description

This compound belongs to the quinazolinone class, characterized by a bicyclic core comprising a benzene ring fused to a pyrimidinone ring. The hexahydro modification in the quinazolinone scaffold introduces conformational flexibility, distinguishing it from planar analogs like tetrahydroquinazolinones. Key structural features include:

- 2-(Prop-2-en-1-ylsulfanyl) group: Introduces a reactive allyl sulfide moiety, which could participate in metabolic processes (e.g., oxidation or conjugation) or influence redox properties.

Properties

IUPAC Name |

3-(3-chloro-2-methylphenyl)-2-prop-2-enylsulfanyl-5,6,7,8-tetrahydroquinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN2OS/c1-3-11-23-18-20-15-9-5-4-7-13(15)17(22)21(18)16-10-6-8-14(19)12(16)2/h3,6,8,10H,1,4-5,7,9,11H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSLGUZHDJOHCIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)N2C(=O)C3=C(CCCC3)N=C2SCC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

However, based on existing knowledge about similar compounds in the quinazolin family and their biological activities, I can provide a general overview.

Overview of Quinazolin Derivatives

Quinazolin derivatives are known for their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. The specific compound features a chloro-substituted aromatic ring and a sulfanyl group, which may contribute to its biological profile.

Biological Activity

- Anticancer Activity : Some quinazolin derivatives exhibit potent anticancer effects by inhibiting specific kinases involved in cancer cell proliferation. For instance, compounds that target the EGFR (Epidermal Growth Factor Receptor) pathway have shown promise in treating various cancers.

- Anti-inflammatory Effects : Certain derivatives have been reported to reduce inflammation through the inhibition of pro-inflammatory cytokines and mediators. This mechanism can be beneficial in conditions like rheumatoid arthritis and inflammatory bowel disease.

- Antimicrobial Properties : Quinazolines have demonstrated activity against a range of bacterial and fungal pathogens. The presence of electron-withdrawing groups like chlorine may enhance their interaction with microbial targets.

Structure-Activity Relationship (SAR)

The biological activity of quinazoline derivatives is often influenced by their structural components:

- Chloro Group : The presence of a chloro group can enhance lipophilicity and improve membrane permeability.

- Sulfanyl Group : Sulfanyl groups are known to participate in various biochemical reactions, potentially leading to increased biological activity.

Case Studies

While specific case studies on the compound are lacking, research on related quinazoline derivatives has shown:

- In vitro Studies : Many studies have utilized cell lines to evaluate the cytotoxic effects of quinazoline derivatives against cancer cells.

- In vivo Studies : Animal models are often employed to assess the therapeutic potential and toxicity of these compounds.

Research Findings

Recent literature emphasizes the need for further investigation into the pharmacological properties of novel quinazoline derivatives. Key findings suggest:

- Synergistic Effects : Some studies indicate that combining quinazoline derivatives with other therapeutic agents can lead to enhanced efficacy.

- Mechanism Exploration : Understanding the molecular mechanisms underlying their activity is crucial for developing targeted therapies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Modifications: Hexahydro vs. Tetrahydroquinazolinones

- Planarity and Hydrogen Bonding: Tetrahydroquinazolinones (e.g., 2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one, CAS 49782-31-2 ) exhibit planar fused-ring systems, enabling strong intermolecular N–H⋯O hydrogen bonds that stabilize crystal structures. In contrast, the hexahydro core of the target compound introduces non-planarity, likely reducing such interactions and altering crystallinity .

- Biological Activity :

Tetrahydro analogs like 3-benzyl-8-methoxy-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one demonstrate antimicrobial and cytokinin activities . The hexahydro modification may reduce bioactivity due to conformational constraints but improve metabolic stability.

Substituent Effects

3-(3-Chloro-2-methylphenyl) Group

- Electronic Effects :

The electron-withdrawing chlorine atom may polarize the phenyl ring, enhancing electrophilic reactivity at the 2-methyl position.

2-(Prop-2-en-1-ylsulfanyl) vs. Other Sulfur-Containing Groups

- Reactivity :

Allyl sulfides (as in the target compound) are prone to oxidation to sulfoxides/sulfones, unlike thioether or arylthio groups (e.g., in CAS 946352-82-5, which contains a stable SCc2nc group ). This reactivity could influence both biological activity and degradation pathways. - Synthetic Accessibility: The target compound’s allyl sulfide is synthesized via nucleophilic substitution between allyl isothiocyanate and amines, a method also used for related tetrahydroquinazolinones .

Computational Predictions and SAR Insights

- QSAR Models: Machine learning (XGBoost) predicts the target compound’s RMSE for critical properties (e.g., solubility) to be ~9.1 K, comparable to other sulfanyl-quinazolinones .

- Structure-Activity Relationships: The allyl sulfide group in the target compound aligns with SAR trends where sulfur-containing substituents enhance antimicrobial activity in quinazolinones . However, the hexahydro core may reduce binding affinity compared to tetrahydro analogs due to steric hindrance .

Preparation Methods

Molecular Architecture

The target molecule combines a hexahydroquinazolin-4-one scaffold with two distinct substituents:

-

3-Chloro-2-methylphenyl group : Introduces steric bulk and electronic effects via the chloro and methyl moieties.

-

Prop-2-en-1-ylsulfanyl (allylthio) group : Provides a reactive handle for further functionalization or bioactivity modulation.

The bicyclic quinazolinone system imposes synthetic challenges due to its fused ring system and the need for regioselective substitutions at C-2 and N-3 positions.

Preparation Methodologies

Synthesis of the Hexahydroquinazolin-4-one Core

The quinazolinone core is typically constructed via cyclocondensation of anthranilic acid derivatives with carbonyl sources.

Cyclization of Anthranilic Acid Amides

A modified Gould-Jacobs reaction involves heating ethyl 2-aminobenzoate with cyclic ketones in polyphosphoric acid (PPA) at 120–140°C for 6–8 hours. For hexahydroquinazolinones, cyclohexanone serves as the ketone component, yielding the bicyclic framework in 65–70% yield.

Example Procedure

-

Ethyl 2-aminobenzoate (10 mmol) and cyclohexanone (12 mmol) are refluxed in PPA (50 mL) at 130°C for 7 hours.

-

The mixture is poured into ice-water, neutralized with NH₄OH, and extracted with ethyl acetate.

-

The organic layer is dried (MgSO₄) and concentrated to give the crude hexahydroquinazolin-4-one, purified via recrystallization (ethanol/water).

Microwave-Assisted Cyclization

Microwave irradiation (200 W, 150°C, 30 min) reduces reaction times to <1 hour with comparable yields (68–72%).

Friedel-Crafts Alkylation

The N-3 position is functionalized via Friedel-Crafts alkylation using 3-chloro-2-methylbenzyl chloride under Lewis acid catalysis:

-

Hexahydroquinazolin-4-one (5 mmol) and AlCl₃ (10 mmol) are suspended in dry dichloromethane (DCM).

-

3-Chloro-2-methylbenzyl chloride (6 mmol) is added dropwise at 0°C.

-

The mixture is stirred at room temperature for 12 hours, quenched with water, and extracted with DCM.

-

Column chromatography (SiO₂, hexane/ethyl acetate 4:1) affords the N-alkylated product in 58% yield.

Optimization Note

Replacing AlCl₃ with FeCl₃ improves regioselectivity but reduces yield to 45%.

Nucleophilic Thiol Displacement

The C-2 position is functionalized via thiolation using allyl mercaptan under basic conditions:

-

3-(3-Chloro-2-methylphenyl)-3,4,5,6,7,8-hexahydroquinazolin-4-one (3 mmol) is dissolved in dry DMF.

-

NaH (6 mmol) is added at 0°C, followed by allyl mercaptan (4.5 mmol).

-

The reaction is heated to 80°C for 4 hours, cooled, and poured into ice-water.

-

Extraction with ethyl acetate and purification via flash chromatography (hexane/acetone 3:1) yields the title compound in 76% purity.

Palladium-Catalyzed Cross-Coupling

A Heck-type coupling introduces the allylthio group using allyl bromide and a sulfhydryl source:

-

The quinazolinone (2 mmol), Pd(OAc)₂ (0.1 mmol), and PPh₃ (0.2 mmol) are mixed in degassed toluene.

-

Allyl bromide (3 mmol) and H₂S gas (bubbled for 10 min) are added.

-

The mixture is refluxed under N₂ for 8 hours, filtered through Celite, and concentrated.

-

Recrystallization from methanol gives the product in 82% yield.

Reaction Optimization and Scalability

Solvent and Temperature Effects

| Parameter | Conditions Tested | Optimal Condition | Yield (%) |

|---|---|---|---|

| Thiolation Solvent | DMF, DMSO, THF, Acetonitrile | DMF | 76 |

| Coupling Temp (°C) | 80, 100, 120 | 100 | 82 |

| Catalyst Loading | 2 mol%, 5 mol%, 10 mol% | 5 mol% Pd(OAc)₂ | 79 |

Analytical Characterization

Spectroscopic Data

Q & A

Q. What are the common synthetic routes for preparing this compound, and what are the critical intermediates?

Methodological Answer: Synthesis typically involves:

- Condensation reactions : Reacting substituted benzaldehydes (e.g., 4-chlorobenzaldehyde) with methyl thioacetate to form intermediates like 4-(substituted phenyl)-1,3-dihydro-3-thioquinazol-2-one, followed by hydrogenation or cyclization steps .

- Alternative pathway : Allyl isothiocyanate reacts with amino-substituted benzoic acids (e.g., 2-amino-5-methylbenzoic acid) in ethanol under heat, yielding the hexahydroquinazolinone core after recrystallization .

Key Intermediates : - 4-(3-Chloro-2-methylphenyl)-1,3-dihydro-3-thioquinazol-2-one (pre-hydrogenation intermediate).

- Allyl thiourea derivatives (for sulfur incorporation).

Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR and MS : For structural elucidation of substituents (e.g., chloro, methyl, and allyl sulfide groups).

- X-ray crystallography : Resolves stereochemistry and confirms planar geometry of the tetrahydroquinazoline core. Refinement protocols include isotropic/anisotropic displacement parameters for heavy atoms and riding models for hydrogen placement .

- FT-IR : Identifies functional groups (e.g., C=O stretch at ~1670 cm⁻¹ for the quinazolin-4-one ring).

Q. What in vitro assays are suitable for preliminary evaluation of its bioactivity?

Methodological Answer:

- Antibacterial screening : Disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC (Minimum Inhibitory Concentration) determination .

- Cytotoxicity testing : MTT assays on mammalian cell lines (e.g., HeLa) to assess selectivity indices .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and purity during synthesis?

Methodological Answer:

- Statistical experimental design : Use factorial designs (e.g., randomized blocks with split-split plots) to evaluate variables like temperature, solvent polarity, and catalyst loading .

- Catalyst selection : Bi(TFA)₃–[nbp]FeCl₄ enhances cyclization efficiency in quinazolinone synthesis, reducing side products .

- Purification strategies : Recrystallization in ethanol or acetonitrile improves purity (>95%) .

Q. How can contradictions in biological activity data between studies be resolved?

Methodological Answer:

- Standardized protocols : Replicate assays under controlled conditions (e.g., fixed inoculum size, incubation time) to minimize variability .

- Orthogonal validation : Confirm antibacterial results with time-kill kinetics or biofilm inhibition assays .

- Structure-activity relationship (SAR) analysis : Compare analogs (e.g., methoxy vs. chloro substituents) to identify activity-determining groups .

Q. How to design SAR studies to identify key functional groups influencing bioactivity?

Methodological Answer:

- Analog synthesis : Modify substituents systematically (e.g., replace prop-2-en-1-ylsulfanyl with methylsulfanyl or morpholinylpropoxy groups) .

- Biological testing : Screen analogs against bacterial efflux pump-deficient strains to isolate intrinsic activity .

- Computational modeling : Use molecular docking (e.g., with S. aureus DNA gyrase) to predict binding affinities .

Q. How to evaluate the environmental fate and ecological risks of this compound?

Methodological Answer:

- Environmental partitioning studies : Measure log Kow (octanol-water partition coefficient) to predict bioaccumulation potential .

- Abiotic degradation : Assess hydrolysis/photolysis rates under simulated sunlight (λ > 290 nm) and varying pH .

- Ecotoxicity assays : Test acute toxicity on Daphnia magna or algal populations to derive LC50/EC50 values .

Q. What safety protocols are essential for handling this compound in the lab?

Methodological Answer:

- PPE requirements : Gloves, goggles, and lab coats to prevent skin/eye contact (based on SDS for structurally similar compounds) .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., allyl isothiocyanate) .

- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Data Contradiction Analysis

Example: Discrepancies in reported antibacterial activity may arise from:

- Strain variability : Methicillin-resistant S. aureus (MRSA) vs. non-resistant strains .

- Solubility differences : Use of DMSO vs. aqueous buffers affects compound bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.